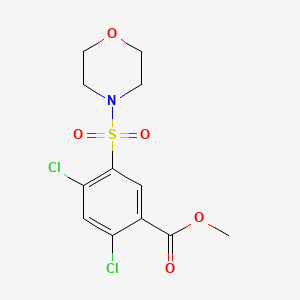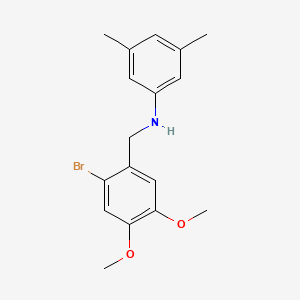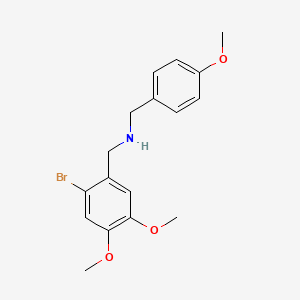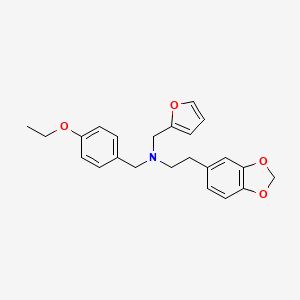
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine, commonly known as N-ethyl-1,3-benzodioxolylbutanamine (EBDB), is a synthetic compound belonging to the class of phenethylamines. EBDB is structurally similar to the well-known drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. EBDB has gained significant interest in recent years due to its potential applications in scientific research.
Mécanisme D'action
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine acts as a serotonin releasing agent (SRA), which means that it increases the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The increased release of serotonin by this compound is believed to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to increase heart rate and blood pressure, which may be related to its SRA activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine in scientific research is its similarity to MDMA, which has been extensively studied for its potential therapeutic effects. This similarity allows researchers to compare the effects of this compound to those of MDMA, which can provide valuable insights into the potential therapeutic applications of this compound. However, one of the limitations of using this compound in lab experiments is its potential for abuse, which can make it difficult to obtain regulatory approval for its use in human studies.
Orientations Futures
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine. One area of interest is the development of safer and more effective SRA compounds for the treatment of depression, anxiety, and PTSD. Another area of interest is the investigation of the potential neuroprotective effects of this compound and other SRA compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(3-methylbenzyl)ethanamine has been used in scientific research to investigate its potential as a therapeutic agent for various conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has also been studied for its potential as a neuroprotective agent and as a tool for studying the effects of serotonin on the brain.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-3-28-24-10-7-22(8-11-24)17-27(18-23-6-4-5-20(2)15-23)14-13-21-9-12-25-26(16-21)30-19-29-25/h4-12,15-16H,3,13-14,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRNEUSSTZOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,3-benzoxazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460257.png)

![4-(4-methylphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3460282.png)

![(4-bromo-3-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B3460294.png)






![N-{[4-(acetylamino)phenyl]sulfonyl}-N-(2-phenylethyl)glycine](/img/structure/B3460349.png)
![N-benzyl-4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460356.png)